2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone

Description

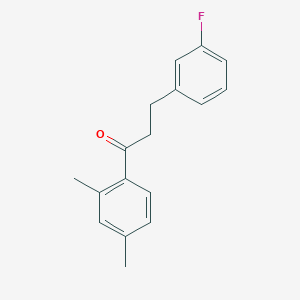

2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone is a synthetic aromatic ketone derivative characterized by a propiophenone backbone substituted with methyl groups at the 2' and 4' positions of the phenyl ring and a 3-fluorophenyl group at the 3-position.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEYLXFYSNRPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644530 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-08-3 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions often include:

Temperature: 0-5°C to initiate the reaction, followed by room temperature for completion.

Solvent: Dichloromethane (DCM) or chloroform.

Catalyst: Aluminum chloride (AlCl3).

Industrial Production Methods

In industrial settings, the production of 2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes or receptors: Modulating their activity.

Interfering with metabolic pathways: Affecting the synthesis or degradation of biomolecules.

Altering cellular signaling: Influencing cellular responses and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propiophenone derivatives exhibit diverse biological activities influenced by substituent type, position, and electronic effects. Below is a detailed comparison of 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone with key analogs:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Features |

|---|---|---|---|---|

| This compound | C₁₈H₁₇FO | 276.33 | 2',4'-CH₃; 3-(3-F-C₆H₄) | Fluorine enhances electronegativity |

| Propiophenone | C₉H₁₀O | 134.18 | None | Baseline compound; volatile |

| 4'-Methylacetophenone | C₉H₁₀O | 134.18 | 4'-CH₃ | Moderate phytotoxicity |

| 2',4'-Dimethylacetophenone | C₁₀H₁₂O | 148.20 | 2',4'-CH₃ | Higher phytotoxicity than propiophenone |

| 3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone | C₁₈H₂₀O₂ | 280.35 | 3',4'-CH₃; 3-(4-OCH₃-C₆H₄) | Methoxy group increases lipophilicity |

| 3'-Bromo-3-(4-methoxyphenyl)propiophenone | C₁₆H₁₅BrO₂ | 335.20 | 3'-Br; 3-(4-OCH₃-C₆H₄) | Bromine adds steric bulk |

Key Findings:

Substituent Effects on Bioactivity: Methyl groups at 2' and 4' positions (as in 2',4'-dimethylacetophenone) significantly enhance phytotoxicity compared to unsubstituted propiophenone, inhibiting radicle growth in Lactuca sativa by up to 60% at 1 mM . Fluorine at the 3-position (target compound) likely improves metabolic stability due to its electronegativity, reducing susceptibility to oxidative degradation compared to non-fluorinated analogs .

Synergistic Effects: Mixtures of propiophenone derivatives (e.g., propiophenone + 4'-methylacetophenone + 2',4'-dimethylacetophenone) exhibit enhanced phytotoxicity compared to individual compounds, suggesting additive interactions .

Substrate-Dependent Activity: The phytotoxicity of 2',4'-dimethylacetophenone increases in soil compared to paper substrates due to reduced volatility and prolonged bioavailability . The fluorine substituent in the target compound may further modulate soil adsorption and persistence.

Enzymatic Interactions: Propiophenone is metabolized by Aspergillus species to phenol via oxidation .

Biological Activity

2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 255.29 g/mol. The compound features a propiophenone backbone with two methyl groups at the 2' and 4' positions and a fluorinated phenyl group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that the compound may modulate specific signaling pathways, influencing cellular responses such as apoptosis and proliferation.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.

- Receptor Binding : It has been suggested that this compound can bind to receptors associated with pain modulation and neurotransmitter release.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. The compound has demonstrated efficacy against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Salmonella typhi | 18 | 16 |

| Staphylococcus aureus | 20 | 8 |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies using cancer cell lines have indicated that the compound can induce apoptosis and inhibit cell proliferation:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

These results highlight the compound's potential as a lead candidate for further development in cancer therapy.

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of this compound. The researchers found that certain modifications to the structure enhanced its antibacterial activity, particularly against resistant strains of bacteria.

Evaluation of Anticancer Effects

In another study, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that further exploration into the mechanisms underlying these effects is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.